

process optimization insulin degludec coupling temperature pH

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Compound Focus: Insulin Degludec

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Critical Process Parameters (CPPs) and Their Ranges

The following table summarizes the five Critical Process Parameters (CPPs) identified and their investigated ranges in the central composite design [1] [2]:

Critical Process Parameter (CPP)	Symbol	Investigated Range
Coupling Temperature	Temp	Varied in Central Composite Design
pH of desB30 solution	pH	Varied in Central Composite Design
Reaction Time	Time	Varied in Central Composite Design
desB30 Concentration	Conc	Varied in Central Composite Design
Molar Equivalent of Ester per mole of desB30	MoIE	Varied in Central Composite Design

Impact of CPPs on Yield and Purity

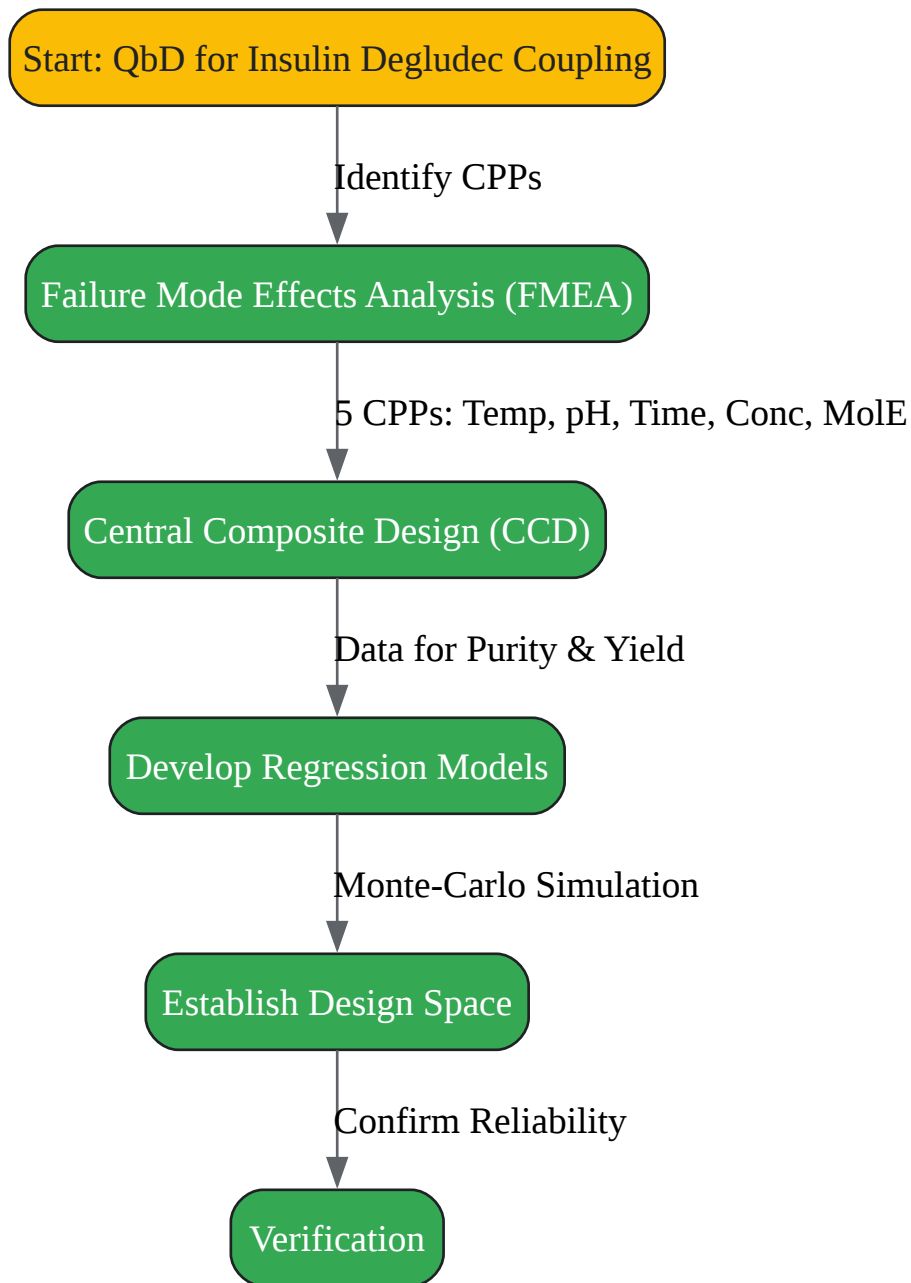
The regression models developed from the study quantified how each parameter affects the purity and yield of predegludec. The following table ranks the factors based on their significance [1] [2]:

Ranking	Factor Most Significant for Purity	Factor Most Significant for Yield
1	MolE	MolE
2	Temp	Time
3	pH	
4	Conc	

- **MolE** was the most significant factor impacting **both** the yield and purity of the reaction [1] [2].
- **Temp, pH, and Conc** were also identified as significant factors for achieving high **purity** [1] [2].
- **Time** was found to remarkably influence the **yield** model [1] [2].

Experimental Protocol & QbD Workflow

The optimization followed a QbD paradigm. The workflow below outlines the key stages of this systematic approach.



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1. Risk Assessment & Initial Screening

- **Tool:** Failure Mode Effects Analysis (FMEA) was used for initial risk analysis to identify potential Critical Process Parameters (CPPs) [1] [2].
- **Screening Design:** A fractional factorial design was first employed to screen the five CPPs. A significant curvature effect was found, indicating the need for a second-order model, leading to the use of a Central Composite Design (CCD) [1] [2].

2. In-Depth Optimization with Central Composite Design (CCD)

- **Design:** A CCD with an augmented star and center points was built to fully explore the factor space and model the curvature [1] [2].
- **Model Development:** Regression models were developed to predict the purity and yield of predegludec. The reported model quality was high [1] [2]:
 - R^2 and adjusted R^2 were **higher than 96% and 93%**, respectively.
 - Q^2 values were **more than 80%**, indicating excellent predictive ability.

3. Establishing the Control Strategy

- **Design Space & NOR:** A multi-dimensional design space and a Normal Operating Region (NOR) with a robust setpoint were determined using a probability-based **Monte-Carlo simulation** method [1] [2].
- **Verification:** The design space was confirmed to be reliable and effective through verified experimental results [1] [2].

Troubleshooting Common Issues

- **Low Yield or Purity:** The most likely cause is a deviation in the **MoIE** (molar equivalent of ester). Closely control and optimize this parameter first, as it is the most significant factor [1] [2].
- **Process Variability:** Ensure tight control of **temperature** and **pH**, as these were significant factors contributing to the process models. The QbD approach demonstrated that controlling these CPPs within the defined design space leads to a highly reproducible process [1] [2] [3].
- **Stability of Final Product:** Be aware that **insulin degludec**, while stable under various stress conditions, is highly vulnerable to **oxidation** at the cysteine residue (B7) and can undergo deamidation (e.g., at A21, B3) at neutral pH and elevated temperatures [4]. This is critical for downstream formulation, even if the primary concern for the coupling step is predegludec formation.

Key Takeaways for Process Optimization

- **Systematic Approach is Key:** The successful optimization of the **insulin degludec** coupling process was achieved by following a structured QbD framework, not just one-off experiments [1] [2].
- **Leverage Statistical Power:** Using DOE (particularly CCD) and advanced modeling (Monte-Carlo simulation) was crucial for defining a robust, predictable design space rather than a single optimal point [1] [2].
- **Prioritize CPPs:** Focus development and control efforts on the most significant parameters. In this case, **MoIE** is paramount, followed by **temperature, pH, concentration, and time** [1] [2].

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